Apamin (trifluoroacetate salt)
Description
Structure
2D Structure
Properties
Molecular Formula |
C79H131N31O24S4 |
|---|---|
Molecular Weight |
2027.4 g/mol |
IUPAC Name |
3-[(1R,4S,7S,13S,16S,19S,22S,25S,28S,31S,34S,37S,40R,47R,50S)-50-amino-40-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-amino-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]-4-(4-aminobutyl)-47-(2-amino-2-oxoethyl)-34,37-bis(3-carbamimidamidopropyl)-19-[(1R)-1-hydroxyethyl]-7,22,31-trimethyl-25-(2-methylpropyl)-2,5,8,14,17,20,23,26,29,32,35,38,46,49-tetradecaoxo-42,43,52,53-tetrathia-3,6,9,15,18,21,24,27,30,33,36,39,45,48-tetradecazatricyclo[26.16.10.09,13]tetrapentacontan-16-yl]propanoic acid |
InChI |
InChI=1S/C79H131N31O24S4/c1-35(2)26-49-70(127)107-51-31-136-135-30-41(81)63(120)105-50(28-57(84)114)71(128)108-53(73(130)99-42(12-7-8-22-80)64(121)96-38(5)77(134)110-25-11-15-54(110)75(132)102-47(18-21-58(115)116)69(126)109-59(39(6)111)76(133)95-37(4)62(119)104-49)33-138-137-32-52(106-66(123)44(14-10-24-92-79(88)89)98-65(122)43(13-9-23-91-78(86)87)97-61(118)36(3)94-72(51)129)74(131)101-45(16-19-55(82)112)67(124)100-46(17-20-56(83)113)68(125)103-48(60(85)117)27-40-29-90-34-93-40/h29,34-39,41-54,59,111H,7-28,30-33,80-81H2,1-6H3,(H2,82,112)(H2,83,113)(H2,84,114)(H2,85,117)(H,90,93)(H,94,129)(H,95,133)(H,96,121)(H,97,118)(H,98,122)(H,99,130)(H,100,124)(H,101,131)(H,102,132)(H,103,125)(H,104,119)(H,105,120)(H,106,123)(H,107,127)(H,108,128)(H,109,126)(H,115,116)(H4,86,87,91)(H4,88,89,92)/t36-,37-,38-,39+,41+,42-,43-,44-,45-,46-,47-,48-,49-,50+,51+,52-,53-,54-,59-/m0/s1 |
InChI Key |
YVIIHEKJCKCXOB-CGOSXICISA-N |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](CSSC[C@H](C(=O)N[C@@H](C(=O)N2)CC(=O)N)N)C(=O)N1)CC(C)C)C)[C@@H](C)O)CCC(=O)O)C)CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC4=CNC=N4)C(=O)N)CCCNC(=N)N)CCCNC(=N)N |
Canonical SMILES |
CC1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC2C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N2)CC(=O)N)N)C(=O)N1)CC(C)C)C)C(C)O)CCC(=O)O)C)CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC4=CNC=N4)C(=O)N)CCCNC(=N)N)CCCNC(=N)N |
Origin of Product |
United States |
Molecular Pharmacology and Biophysical Mechanisms of Apamin Action
Elucidation of Primary Molecular Targets: Small-Conductance Calcium-Activated Potassium Channels (SK/KCa2)
The principal molecular targets of apamin (B550111) are the small-conductance calcium-activated potassium (SK or KCa2) channels. wikipedia.orgnih.gov These channels are members of the voltage-independent K+ channel family and are activated by increases in intracellular calcium. nih.govbiorxiv.org Upon activation, SK channels permit the efflux of potassium ions, leading to membrane hyperpolarization, which in turn regulates neuronal firing patterns and synaptic plasticity. nih.govpnas.org The high affinity and selectivity of apamin for SK channels have established it as an invaluable pharmacological tool for studying the physiological roles of these channels in various tissues, including the central nervous system, smooth muscle, and heart. wikipedia.orgnih.govpnas.org
There are three main subtypes of SK channels, designated as SK1, SK2, and SK3 (also known as KCa2.1, KCa2.2, and KCa2.3), all of which are inhibited by apamin, though with varying degrees of sensitivity. nih.govimrpress.com The binding of apamin to these channels is not a simple pore-blocking mechanism but rather an allosteric inhibition, involving interactions with extracellular regions of the channel protein. nih.govpnas.org This interaction leads to a conformational change that ultimately blocks potassium ion conduction. nih.gov
Differential Affinity for SK Channel Subtypes (SK1, SK2, SK3)
Apamin exhibits a distinct and well-characterized differential affinity for the three primary subtypes of SK channels. nih.govpnas.org The SK2 subtype is the most sensitive to apamin, displaying the highest affinity for the toxin. imrpress.compnas.org Following SK2 in sensitivity is the SK3 subtype, which shows an intermediate affinity. nih.govfrontiersin.org The SK1 subtype is the least sensitive to apamin. imrpress.compnas.org
This subtype selectivity is a critical aspect of apamin's pharmacological profile. The IC50 values, which represent the concentration of apamin required to inhibit 50% of the channel's activity, clearly illustrate this differential affinity. For SK2 channels, the IC50 is in the picomolar range, approximately 70 pM. nih.govpnas.org In contrast, SK3 channels have an IC50 in the low nanomolar range, around 0.63–6 nM. nih.govpnas.org The human isoform of the SK1 channel is even less sensitive, with an IC50 of approximately 1–8 nM. nih.govpnas.org
Interestingly, there is a species-specific variation in the sensitivity of the SK1 channel. While the human SK1 (hSK1) isoform is sensitive to apamin, the rat SK1 (rSK1) isoform is notably insensitive to the toxin. pnas.orgpnas.org This difference is not due to variations in the pore sequence, which is identical between the two species, but rather to differences in an extracellular loop that is crucial for apamin binding. pnas.org The differential affinities of apamin for SK channel subtypes allow researchers to pharmacologically dissect the contributions of each subtype to various physiological processes.
Apamin Affinity for SK Channel Subtypes
| Channel Subtype | Other Names | Apamin IC50 | Sensitivity Ranking |
|---|---|---|---|
| SK1 (human) | KCa2.1, hSK1 | ~1–12 nM biomol.comnih.govfrontiersin.org | Least Sensitive |
| SK2 | KCa2.2 | ~70 pM nih.govpnas.org | Most Sensitive |
| SK3 | KCa2.3 | ~0.6–6 nM nih.govfrontiersin.org | Intermediate |
| SK1 (rat) | KCa2.1, rSK1 | Insensitive pnas.orgpnas.org | Insensitive |
Expression and Distribution of Apamin-Sensitive SK Channels in Neural Substrates
Apamin-sensitive SK channels are widely distributed throughout the central nervous system, with distinct yet overlapping expression patterns for each subtype, which points to their diverse roles in neuronal function. nih.govresearchgate.net The distribution of these channels often correlates with the presence of apamin-sensitive afterhyperpolarization currents in various brain regions. imrpress.com
SK1 and SK2 channels are frequently co-expressed in several key areas of the brain. nih.govresearchgate.net High levels of both SK1 and SK2 are found in the neocortex, the CA1-CA3 layers of the hippocampus, the cerebellum, and the brainstem. nih.govimrpress.comresearchgate.net The thalamic reticular nucleus also shows significant expression of both SK1 and SK2 channels. imrpress.com The high density of SK2 protein in the hippocampus, particularly in the CA1 and CA3 pyramidal neurons, is strongly associated with the apamin-sensitive medium afterhyperpolarization (mAHP) in these cells, suggesting that SK2 homotetramers are the primary contributors to this current. imrpress.comnih.gov
In contrast, the SK3 protein has a more diffuse distribution, with predominant expression in phylogenetically older brain regions. nih.gov SK3 channels are notably present in the midbrain, hypothalamus, and the serotonin-producing raphe nuclei. nih.govresearchgate.net They are also involved in controlling the firing patterns of dopaminergic neurons in the midbrain. imrpress.com
The overlapping distribution of SK channel subtypes suggests that native channels may exist not only as homomers (composed of identical subunits) but also as heteromers (composed of different subunits). pnas.org These heteromeric channels can exhibit intermediate sensitivity to apamin, further diversifying the physiological responses to the toxin in different neuronal populations. wikipedia.org The specific distribution of each SK channel subtype is critical for understanding their precise roles in regulating neuronal excitability, synaptic transmission, and plasticity in different neural circuits. nih.govepfl.ch
Distribution of Apamin-Sensitive SK Channels in the Rat Brain
| Brain Region | SK1 Expression | SK2 Expression | SK3 Expression |
|---|---|---|---|
| Neocortex | High imrpress.comresearchgate.net | High nih.govresearchgate.net | More Diffuse nih.gov |
| Hippocampus (CA1-CA3) | High imrpress.com | High imrpress.com | More Diffuse nih.gov |
| Cerebellum | Co-expressed with SK2 nih.govresearchgate.net | Co-expressed with SK1 nih.govresearchgate.net | Present nih.gov |
| Brainstem | Co-expressed with SK2 nih.govresearchgate.net | Co-expressed with SK1 nih.govresearchgate.net | Present imrpress.com |
| Midbrain | Low | Low | High nih.govimrpress.com |
| Hypothalamus | Low | Low | High nih.govimrpress.com |
| Thalamic Reticular Nucleus | High imrpress.com | High imrpress.com | - |
| Raphe Nuclei | - | - | Expressed researchgate.net |
Mechanisms of Ligand-Channel Interaction and Channel Blockade
The interaction between apamin and SK channels is a complex process that goes beyond simple pore occlusion. biorxiv.org It involves specific binding to extracellular regions of the channel, leading to an allosteric mechanism of blockade. nih.govpnas.org This means that apamin binds to a site distinct from the ion conduction pathway, inducing a conformational change in the channel that results in its closure. nih.govnih.gov
Allosteric Modulation of SK Channel Gating
Evidence strongly suggests that apamin acts as an allosteric modulator of SK channel gating rather than a direct pore blocker. nih.govpnas.org This is supported by the observation that apamin binds with very high affinity to both SK2 and SK3 channels (KD of ~5 pM), yet significantly higher concentrations are needed to functionally block the channel current (IC50 values of ~100 pM and ~630 pM, respectively). nih.govpnas.org This discrepancy between binding affinity and blocking potency indicates that steps beyond simple binding are required for channel inhibition. nih.gov
Further supporting the allosteric mechanism, structural modeling and experimental data show that apamin interacts with the channel's outer pore, a site distinct from where classic pore blockers like tetraethylammonium (B1195904) (TEA) bind deep within the pore. nih.gov The onset of apamin block is not affected by the presence of TEA, reinforcing the idea of separate binding sites. nih.gov The binding of apamin to its extracellular site is thought to induce a change in the shape of the channel pore, which underlies the allosteric block. pnas.orgnih.gov This mechanism allows for a more complex regulation of channel activity than direct pore plugging.
Interaction with Channel Pore Region and Extracellular Loops
The binding site for apamin is not confined to a single region but is formed by the interface of two adjacent subunits of the tetrameric SK channel. pnas.orgnih.gov Specifically, apamin interacts with both the outer pore region of one subunit and the extracellular loop between the S3 and S4 transmembrane segments (the S3-S4 loop) of the neighboring subunit. pnas.orgpnas.orgnih.gov This unique arrangement creates a specific binding pocket for the toxin. pnas.org
The S3-S4 extracellular loop is a crucial determinant of apamin sensitivity. pnas.orgpnas.org This loop contains a three-amino-acid motif that is essential for apamin binding and the subsequent allosteric block. pnas.orgfrontiersin.org The interaction of apamin with this loop is thought to regulate the shape of the channel pore. pnas.org Recent structural studies have revealed that the S3-S4 linker forms a hydrophobic constriction at the extracellular opening of the pore, and apamin binds to this constriction, effectively blocking the exit of potassium ions. biorxiv.org This confirms that while apamin does not plug the pore in the classical sense, its binding to the extracellular loops directly impacts the ion conduction pathway. biorxiv.org
Molecular Determinants of Apamin Binding: Critical Residues
Specific amino acid residues within both the outer pore and the S3-S4 extracellular loop of SK channels are critical for apamin binding and channel blockade. pnas.orgpnas.org Mutagenesis studies have been instrumental in identifying these key molecular determinants.
An outer pore histidine residue, common to apamin-sensitive SK subtypes, has been identified as critical for both the binding of apamin and the subsequent block of the channel. nih.govnih.govpnas.org Mutation of this histidine residue results in a channel that is insensitive to apamin. pnas.org
Within the S3-S4 extracellular loop, a three-amino-acid motif plays a pivotal role in determining apamin sensitivity. pnas.orgfrontiersin.org The specific residues in this motif differ between SK channel subtypes and even between species, explaining the observed differences in apamin affinity. pnas.org For example, this motif is SYA in SK2, SYT in SK3, and TYA in human SK1. pnas.org The rat SK1 channel, which is apamin-insensitive, has an SLV motif in this position. pnas.org Swapping these motifs between subtypes can confer or abolish apamin sensitivity, highlighting their direct role in toxin binding. nih.govpnas.org
Furthermore, specific residues within the apamin peptide itself, particularly arginines at positions 13 and 14, are essential for its inhibitory action. wikipedia.orgbiorxiv.org These positively charged residues are thought to interact with negatively charged or aromatic residues on the channel, such as the critical Phe243 on the S3-S4 linker of SK2, to stabilize the binding and block the ion exit pathway. biorxiv.org
Critical Residues and Regions for Apamin Interaction with SK Channels
| Channel Region | Key Residues/Motifs | Role in Interaction |
|---|---|---|
| Outer Pore | Histidine (common to sensitive subtypes) nih.govnih.govpnas.org | Critical for both binding and block by apamin. nih.govpnas.org |
| S3-S4 Extracellular Loop | Three-amino-acid motif (e.g., SYA in SK2, TYA in hSK1) pnas.orgfrontiersin.org | Essential for apamin binding and dictates subtype sensitivity. pnas.org |
| S3-S4 Extracellular Loop | Phenylalanine (Phe243 in SK2) biorxiv.org | Interacts with arginine residues on apamin, critical for binding and inhibition. biorxiv.org |
Electrophysiological Signatures of Apamin-Mediated SK Channel Blockade
Apamin, often used in its trifluoroacetate (B77799) salt form in research, is a highly selective peptide neurotoxin that blocks small-conductance calcium-activated potassium (SK or KCa2) channels. chemicalbook.comwikipedia.orgnih.govbertin-bioreagent.com This blockade prevents the efflux of potassium ions that normally follows an action potential, leading to distinct and measurable changes in the electrophysiological behavior of neurons. wikipedia.org The primary signatures of apamin's action are significant alterations in the afterhyperpolarization phase following an action potential and a consequent modulation of neuronal firing frequency and patterns. wikipedia.orgnih.gov
The afterhyperpolarization (AHP) is a period of hyperpolarization following an action potential, mediated by the opening of potassium channels. It is a critical determinant of neuronal excitability. The AHP typically consists of different temporal components, and apamin-sensitive SK channels are known to be major contributors to the medium-duration AHP (mAHP). pnas.orgresearchgate.net
Research findings indicate that the application of apamin specifically reduces the amplitude of the mAHP without affecting the slow AHP (sAHP). pnas.orgresearchgate.netresearchgate.net In studies on CA1 hippocampal pyramidal neurons, apamin has been shown to reduce the post-burst AHP amplitude by approximately 20%. utdallas.edu A similar reduction of about 20% was observed in neurons of the suprachiasmatic nucleus (SCN) with a 100 nM concentration of apamin. jneurosci.org In some neuronal preparations, such as CA1 pyramidal cells where Na+ and some K+ channels are pharmacologically blocked, apamin can completely suppress the mAHP that follows a calcium spike. researchgate.net This suppression of the mAHP can lead to the appearance of an afterdepolarization (ADP), indicating a significant shift in membrane potential dynamics toward increased excitability. researchgate.net
Furthermore, the blockade of SK channels by apamin can result in a general membrane depolarization. jneurosci.org In guinea pig bronchial ganglion neurons, 1.0 μM apamin significantly decreased the duration of the AHP that followed a train of action potentials, although it did not affect the AHP's amplitude in this specific cell type. physiology.org The sensitivity of the post-burst AHP to apamin confirms the role of SK channels in shaping the membrane potential trajectory immediately following periods of high activity. plos.org
| Neuron Type | Apamin Concentration | Observed Effect on AHP | Source(s) |
|---|---|---|---|
| Hippocampal CA1 Pyramidal Neurons | 50 nM | Reduces the medium AHP (mAHP), but not the slow AHP (sAHP). | pnas.org |
| Hippocampal CA1 Pyramidal Neurons | 100 nM | Fully suppressed the mAHP following a Ca2+ spike; no effect on mAHP following Na+ spikes. | researchgate.net |
| Hippocampal CA1 Pyramidal Neurons | 250 - 1000 nM | Dose-dependently reduced AHP amplitude by ~20%. | utdallas.edu |
| Suprachiasmatic Nucleus (SCN) Neurons | 100 nM | Reduced AHP amplitude by ~18-20%. | nih.govjneurosci.org |
| Guinea Pig Bronchial Ganglion Neurons | 1.0 µM | Decreased AHP duration from 175 ms (B15284909) to 65 ms; no effect on amplitude. | physiology.org |
| Rat Subthalamic Nucleus (STN) Neurons | 100 nM | Reduced single-spike afterhyperpolarization. | jneurosci.org |
By reducing the AHP, apamin effectively shortens the refractory period between action potentials, leading to an increase in neuronal excitability and firing frequency. wikipedia.org This effect is observed across various neuronal populations. In hippocampal CA1 pyramidal neurons, apamin application leads to an increase in the early firing frequency and a decrease in the interval between the second and third spikes in a train. pnas.org Similarly, in GnRH neurons, apamin causes a marked increase in firing frequency. oup.com
The effect of apamin is not limited to simply increasing the rate of firing; it also alters the pattern and precision of neuronal discharge. In spontaneously firing globus pallidus neurons, 100 nM apamin was found to disrupt the precision of firing, leading to a twofold increase in the coefficient of variation (CV) of the interspike interval. jneurosci.org This indicates a more irregular firing pattern, even though the mean firing rate increased only slightly from ~15.6 Hz to ~17.1 Hz. jneurosci.org
The role of apamin in modulating spike frequency adaptation—the process where the firing rate of a neuron decreases over time during a sustained stimulus—varies between cell types. In SCN neurons and GnRH neurons, apamin inhibits or eliminates spike frequency adaptation. nih.govoup.com However, in other neurons, such as hippocampal CA1 pyramidal cells, apamin increases the initial firing frequency without significantly affecting spike frequency adaptation. pnas.orgutdallas.edu This suggests that while apamin-sensitive SK channels are crucial for setting the instantaneous firing rate, their contribution to long-term adaptation processes can be cell-type specific. pnas.org
| Neuron Type | Apamin Concentration | Observed Effect on Firing | Source(s) |
|---|---|---|---|
| Hippocampal CA1 Pyramidal Neurons | 50 nM | Increases early firing frequency; decreases interspike interval; does not affect spike frequency adaptation. | pnas.org |
| Globus Pallidus Neurons | 100 nM | Increased coefficient of variation (firing precision) from 0.13 to 0.20; small increase in mean firing rate from 15.6 Hz to 17.1 Hz. | jneurosci.org |
| Suprachiasmatic Nucleus (SCN) Neurons | Not specified | Increased spontaneous firing frequency during the daytime; inhibited spike frequency adaptation. | nih.gov |
| Guinea Pig Bronchial Ganglion Neurons (Tonic) | 1.0 µM | Decreased the adapted interspike interval. | physiology.org |
| Gonadotropin-Releasing Hormone (GnRH) Neurons | 100 nM | Markedly increased firing frequency and eliminated spike frequency adaptation. | oup.com |
| Snail (Caucasotachea atrolabiata) Neurons | Not specified | Disrupted spontaneous rhythmic activity; did not attenuate spike frequency adaptation or slow AHP. | nih.gov |
Cellular Neurophysiology and Synaptic Modulation by Apamin
Impact on Neuronal Intrinsic Excitability and Firing Patterns
Apamin's blockade of SK channels leads to a reduction in the afterhyperpolarization (AHP) that follows action potentials, thereby increasing neuronal excitability. mdpi.compnas.org This modulation of intrinsic excitability significantly alters the firing patterns of various neurons throughout the central nervous system.
Regulation of Repetitive Action Potential Firing and Bursting Activity
By blocking SK channels, Apamin (B550111) effectively modulates the repetitive firing and bursting activity of neurons. SK channels contribute to the afterhyperpolarization that follows an action potential, and their inhibition by Apamin leads to an increase in the number and frequency of action potentials evoked by depolarizing stimuli. nih.gov This effect is observed across different neuronal populations.
In many neurons, the blockade of the medium afterhyperpolarization (mAHP) by Apamin increases the number of action potentials fired in response to a depolarizing current pulse. jneurosci.org For instance, in infralimbic pyramidal neurons, Apamin enhances the number of spikes evoked by a current pulse and decreases the inter-spike interval, which is consistent with increased bursting. researchgate.net Similarly, in dopaminergic neurons of the substantia nigra, Apamin can convert a regular, single-spike firing pattern into a bursting pattern by blocking a slow afterhyperpolarization. nih.govnih.gov This transition to bursting is a key mechanism by which Apamin alters neuronal output.
However, the effect of Apamin on bursting can be complex. In some cases, while Apamin induces bursting, prolonged application can lead to a decrease in burst duration and the number of spikes within a burst. researchgate.net Furthermore, in certain conditions, Apamin's effect on firing rate is modest, suggesting that other ion channels also play a significant role in regulating firing patterns. torvergata.it
The table below summarizes the effects of Apamin on action potential firing and bursting in different neuronal types.
| Neuronal Type | Effect of Apamin on Firing | Key Findings |
| Infralimbic Pyramidal Neurons | Increased spike count and bursting | Apamin persistently increased the number of spikes and decreased the first inter-spike interval. researchgate.net |
| Substantia Nigra Dopaminergic Neurons | Conversion to bursting pattern | Apamin converts regular firing to bursting by blocking the slow afterhyperpolarization. nih.govnih.gov |
| Purkinje Cells (4-AP treated) | Initial increase followed by a decrease in burst duration and spike number | Paradoxical effect observed with prolonged Apamin application. researchgate.net |
| Striatal Cholinergic Interneurons | Transition to burst firing | A saturating concentration of Apamin caused a transition into burst firing mode. elifesciences.org |
Regional Specificity of Apamin Effects on Neuronal Activity (e.g., Hippocampus, Substantia Nigra, Nucleus Tractus Solitarii, Striatum)
The effects of Apamin on neuronal activity exhibit significant regional specificity, reflecting the diverse expression and functional roles of SK channels in different brain areas.
Hippocampus: In the CA1 region of the hippocampus, Apamin enhances neuronal excitability by blocking an afterhyperpolarization current. pnas.org This leads to an increase in the early firing frequency of CA1 pyramidal neurons. pnas.orgpnas.org Studies have shown that blocking SK channels with Apamin can increase the dendritic morphology in the hippocampus, potentially contributing to enhanced neuronal excitability. nih.gov
Substantia Nigra: Dopaminergic neurons in the substantia nigra pars compacta show heterogeneous responses to Apamin. While some neurons transition from a regular to a bursting firing pattern upon Apamin application, others are unaffected. nih.gov This suggests the presence of different subtypes of dopaminergic neurons with varying densities or functional coupling of SK channels. nih.gov Apamin-induced bursting in these neurons is dependent on L-type Ca2+ channels. nih.gov
Nucleus Tractus Solitarii (NTS): The effects of Apamin in the NTS are complex, with the compound capable of both increasing and decreasing neuronal excitability. nih.gov In some NTS neurons, Apamin increases the number of evoked spikes, while in others, it decreases spike number, an effect that is sensitive to the GABA-A receptor antagonist bicuculline. nih.gov This suggests that Apamin can act directly on the recorded neuron or indirectly by modulating the activity of inhibitory interneurons. nih.gov
Striatum: In the dorsal striatum, Apamin significantly decreases the interspike interval in medium spiny neurons, indicating a prominent role for SK channels in regulating their firing. nih.gov In contrast, neurons in the nucleus accumbens shell show less regulation by SK channel inhibition. nih.gov In striatal cholinergic interneurons, Apamin induces a transition to burst firing by blocking the medium afterhyperpolarization current. elifesciences.orgnih.gov
The following table provides a comparative overview of Apamin's effects in these specific brain regions.
| Brain Region | Primary Neuronal Type | Effect of Apamin |
| Hippocampus (CA1) | Pyramidal Neurons | Increased excitability and early firing frequency. pnas.orgpnas.org |
| Substantia Nigra | Dopaminergic Neurons | Heterogeneous response; induction of bursting in a subpopulation. nih.gov |
| Nucleus Tractus Solitarii | Mixed Population | Can either increase or decrease neuronal excitability. nih.gov |
| Striatum | Medium Spiny Neurons & Cholinergic Interneurons | Decreased interspike interval in MSNs; induction of bursting in cholinergic interneurons. elifesciences.orgnih.gov |
Contribution to Synaptic Plasticity Mechanisms
Apamin's ability to modulate neuronal excitability and firing patterns has profound implications for synaptic plasticity, the cellular basis of learning and memory. wikipedia.org By blocking SK channels, Apamin influences key plasticity mechanisms such as long-term potentiation (LTP) and the modulation of excitatory postsynaptic potentials (EPSPs).
Facilitation of Long-Term Potentiation (LTP) Induction
Long-term potentiation (LTP), a persistent strengthening of synapses, is a fundamental mechanism for memory formation. wikipedia.org Apamin has been shown to facilitate the induction of LTP in the hippocampus. nih.govnih.govfrontiersin.org
In the CA1 region of hippocampal slices, applying a single high-frequency stimulation train typically induces a short-lasting LTP. nih.gov However, when this stimulation is delivered after the application of Apamin, it results in a long-lasting LTP. nih.gov This effect is considered metaplastic, as the presence of Apamin during the induction of LTP does not alter its duration. nih.gov The facilitation of LTP by Apamin is dependent on the nitric oxide synthase pathway and NMDA receptors. nih.gov By blocking SK channels, Apamin increases cell excitability, which in turn facilitates the induction of LTP. frontiersin.org
Influence on Excitatory Postsynaptic Potentials (EPSPs)
Apamin significantly influences the amplitude and duration of excitatory postsynaptic potentials (EPSPs). The blockade of SK channels by Apamin potentiates glutamatergic synaptic potentials. nih.gov In hippocampal CA1 pyramidal neurons, Apamin application boosts EPSPs. researchgate.net This enhancement of EPSPs is dependent on the activity of NMDA receptors. researchgate.net
Research indicates that SK channels and NMDA receptors form a negative feedback loop in dendritic spines. researchgate.net Calcium influx through NMDA receptors activates SK channels, which then hyperpolarize the membrane, reducing the amplitude of the EPSP. nih.govresearchgate.net By blocking this SK channel-mediated hyperpolarization, Apamin enhances the EPSP. This effect is occluded when NMDA receptors are blocked. researchgate.net
The table below details the impact of Apamin on EPSPs.
| Parameter | Effect of Apamin | Mechanism |
| EPSP Amplitude | Increased | Blockade of SK channel-mediated hyperpolarization, which normally shunts the EPSP. nih.govresearchgate.net |
| EPSP Duration | Potentially increased | By preventing the repolarizing effect of SK channels, the decay of the EPSP can be slowed. |
| NMDAR-mediated EPSP | Increased | Apamin enhances the NMDAR component of the EPSP. researchgate.net |
Role in Activity-Dependent Synaptic Strength Adaptation
Apamin plays a role in activity-dependent adaptation of synaptic strength. wikipedia.org By modulating neuronal excitability and synaptic transmission, Apamin influences how synapses change their strength in response to patterns of neuronal activity. The blockade of SK channels by Apamin can shift the threshold for inducing synaptic plasticity. jneurosci.org For example, in the hippocampus, Apamin treatment allows for the induction of long-term depression (LTD) with lower frequency stimulation than is typically required. jneurosci.org
In the dorsal striatum, inhibition of SK channels with Apamin facilitates the induction of LTD without altering glutamate (B1630785) release. nih.gov This suggests a postsynaptic mechanism for Apamin's effect on synaptic plasticity in this region. Conversely, activation of SK channels in the dorsal striatum prevents LTD induction. nih.gov These findings highlight the critical role of SK channels, and therefore their blockade by Apamin, in gating the direction of synaptic plasticity.
Subcellular Compartmental Effects on Neuronal Function
Apamin's influence on neuronal excitability is not uniform across the neuron. Its effects are highly dependent on the subcellular compartment, primarily due to the differential distribution and coupling of SK channel subtypes and their calcium sources in the soma versus the dendrites. anu.edu.aunih.govjneurosci.org
Differential Modulation of Somatic vs. Dendritic Excitability
Research has revealed a distinct dichotomy in how Apamin affects the soma and dendrites of neurons, such as cortical pyramidal neurons. nih.govjneurosci.orgnih.gov
In contrast, the effect of Apamin on dendritic excitability is more complex and can be paradoxical. nih.gov Local application of Apamin to the dendrites of cortical pyramidal neurons has been shown to curtail calcium influx in these compartments during neuronal firing. nih.govphysiology.org Specifically, blocking dendritic SK channels with Apamin leads to an increase in calcium influx through back-propagating action potentials (bAPs) into both dendritic shafts and spines. anu.edu.aujneurosci.org This effect is particularly pronounced at more distal dendritic locations. jneurosci.org The primary calcium source for these dendritic SK channels appears to be tightly coupled to R-type VDCCs. anu.edu.aunih.govjneurosci.org When these R-type channels are blocked, the effect of Apamin on dendritic calcium influx is occluded. anu.edu.aujneurosci.orgnih.gov This suggests a negative feedback loop where bAP-activated R-type channels activate SK channels, which in turn limit further calcium entry. nih.gov
Furthermore, studies have shown that while blocking somatic SK channels increases neuronal output, blocking dendritic SK channels can paradoxically reduce the generation of dendritic calcium spikes and associated somatic burst firing. nih.gov This suggests that dendritic SK channels, under certain conditions, can actually promote rather than suppress action potential output. nih.gov This counterintuitive effect may be due to the constitutive activation of SK channels in dendrites, which by causing a slight hyperpolarization, reduces the inactivation of dendritic calcium channels and makes them more available for activation during synaptic events. jneurosci.org
Table 1: Differential Effects of Apamin on Somatic and Dendritic Compartments
| Neuronal Compartment | Primary Effect of SK Channel Blockade with Apamin | Key Associated Calcium Channels | Coupling Strength | Reference |
|---|---|---|---|---|
| Soma | Enhanced action potential output; reduction of medium afterhyperpolarization (mAHP). | Multiple VDCC subtypes (excluding R-type). | Weak. | anu.edu.aujneurosci.orgnih.gov |
| Dendrites & Spines | Increased calcium influx during back-propagating action potentials; reduced generation of dendritic calcium spikes. | R-type VDCCs. | Tight. | anu.edu.aunih.govjneurosci.orgnih.gov |
Regulation of Dendritic Calcium Spike Generation
Dendritic calcium spikes are significant events in neuronal integration, contributing to synaptic plasticity and burst firing. Apamin's modulation of SK channels plays a crucial role in shaping these events.
The application of Apamin has been shown to have opposing effects on dendritic excitability during NMDA spikes, a form of dendritic calcium spike. physiology.org On one hand, Apamin increases the amplitude of NMDA spikes, suggesting that SK channels normally act to dampen these events. physiology.org On the other hand, Apamin also increases the threshold current required to generate an NMDA spike, indicating that under normal conditions, SK channels facilitate their initiation. physiology.org This latter effect is thought to be mediated by the constitutive activity of dendritic SK channels, which, as mentioned earlier, may increase the availability of voltage-gated calcium channels. jneurosci.orgphysiology.org
In Purkinje cells of the cerebellum, the role of Apamin-sensitive SK channels in dendritic calcium spike propagation appears to be different. Studies have shown that while blockers of other potassium channels can induce somatic low-threshold calcium spikes (LTS) and complex bursting activity, Apamin does not. nih.gov However, Apamin does reduce the duration of fast action potential discharge and can modulate the frequency of slow complex burst firing when P/Q-type calcium channels are blocked. nih.gov This suggests that in these neurons, Apamin-sensitive SK channels are more involved in shaping the repetitive firing patterns and the hyperpolarization following bursts, rather than directly controlling the propagation of the initial dendritic calcium spike to the soma. nih.gov
In cortical layer 5 pyramidal neurons, blocking dendritic SK channels with Apamin paradoxically reduces the generation of dendritic calcium spikes and the associated somatic burst firing. nih.gov This inhibitory effect of Apamin on dendritic calcium spikes was found to be occluded when R-type calcium channels were blocked, further highlighting the critical link between dendritic SK channels and this specific type of calcium channel in regulating dendritic excitability. nih.gov
Table 2: Research Findings on Apamin's Regulation of Dendritic Calcium Spikes
| Neuron Type | Experimental Observation with Apamin | Implied Function of SK Channels | Reference |
|---|---|---|---|
| Cortical Layer 5 Pyramidal Neurons | Increases NMDA spike amplitude but also increases the threshold for their generation. | Opposing roles: dampen amplitude but facilitate initiation. | physiology.org |
| Cortical Layer 5 Pyramidal Neurons | Reduces the generation of dendritic calcium spikes and associated somatic burst firing. | Paradoxically promote dendritic calcium spike generation. | nih.gov |
| Cerebellar Purkinje Cells | Does not induce somatic low-threshold calcium spikes; reduces duration of fast AP discharge. | Contribute to calcium-dependent hyperpolarization for repetitive firing and after-burst hyperpolarization. | nih.gov |
| CA1 Pyramidal Neurons | Enhances NMDA receptor-mediated field excitatory postsynaptic potentials. | Feedback regulation of synaptic efficacy. | physiology.org |
Apamin As a Tool in Advanced Ion Channel and Neurobiological Investigations
Methodologies for Characterizing Apamin-Sensitive Currents
The specific action of apamin (B550111) on SK channels has facilitated the development and application of various techniques to isolate and study the currents mediated by these channels.
In Vitro Electrophysiological Techniques (Patch-Clamp, Two-Electrode Voltage-Clamp)
In vitro electrophysiological methods are fundamental to characterizing the electrical properties of ion channels. science.gov The patch-clamp technique, in its various configurations (whole-cell, inside-out, outside-out), allows for the direct measurement of ion flow through channels in a small patch of membrane or across the entire cell membrane. nih.govfrontiersin.org This technique has been instrumental in studying apamin-sensitive currents in a variety of cell types. frontiersin.orgresearchgate.netnih.gov For instance, whole-cell patch-clamp recordings from human atrial myocytes have been used to measure apamin-sensitive SK-channel currents (ISK) and assess the effect of apamin on action potentials. ahajournals.orgfrontiersin.org Similarly, the nystatin-perforated patch technique has been employed to record currents from suprachiasmatic nucleus neurons, preserving the intracellular environment to study the physiological modulation of these channels. nih.gov
The two-electrode voltage-clamp (TEVC) technique is particularly well-suited for studying channels expressed in larger cells, such as Xenopus laevis oocytes. frontiersin.orgnih.govnih.gov This method allows for robust control of the membrane potential while measuring the resulting ionic currents. Researchers have utilized TEVC to investigate the molecular pharmacology of apamin by expressing different ion channel subtypes in oocytes and measuring the inhibitory effects of the toxin. frontiersin.orgresearchgate.netnih.govescholarship.org
A common experimental protocol to isolate apamin-sensitive currents involves a two-pulse voltage-clamp protocol. A prepulse is used to induce calcium influx, which in turn activates SK channels, followed by a test pulse to measure the resulting outward potassium current. pnas.orgresearchgate.net The application of apamin then allows for the subtraction of the apamin-sensitive component, providing a clear measure of the current mediated by SK channels. researchgate.net
Application in Isolated Cells, Cell Lines, and Brain Slice Preparations
The versatility of apamin as a pharmacological tool is evident in its application across a range of biological preparations.
Isolated Cells and Cell Lines: Cultured cell lines, such as HEK293, COS7, and CHO cells, are frequently used for heterologous expression of specific SK channel subunits (SK1, SK2, SK3). frontiersin.orgnih.govresearchgate.netnih.gov This approach allows researchers to study the properties of individual channel subtypes in a controlled environment. For example, studies using HEK293 cells expressing human SK2 (hSK2) channels have characterized the inwardly rectifying nature of these currents and their sensitivity to apamin. frontiersin.org These cell lines have also been crucial in determining the differential sensitivity of SK channel isoforms to apamin, with SK2 channels generally showing the highest affinity. frontiersin.orguni-muenchen.de Furthermore, isolated cardiomyocytes from human and animal models have been used to investigate the role of apamin-sensitive currents in cardiac electrophysiology and disease states like atrial fibrillation. ahajournals.orgecrjournal.com
Brain Slice Preparations: To study apamin-sensitive currents in a more physiologically relevant context, researchers often use acute brain slice preparations. This technique maintains the local synaptic circuitry, allowing for the investigation of how SK channels contribute to neuronal function within a network. For example, studies in hippocampal and cortical brain slices have demonstrated that apamin-sensitive afterhyperpolarizations (AHPs) regulate neuronal firing patterns and spike frequency adaptation. mdpi.compnas.org In the electrosensory lateral line lobe (ELL) of weakly electric fish, apamin has been used to show that SK channels control frequency tuning in pyramidal neurons. jneurosci.org Similarly, research on the ventral tegmental area (VTA) and amygdala has utilized brain slices to explore the role of apamin-sensitive channels in dopamine (B1211576) neuron firing and pain-related plasticity, respectively. mdpi.comdovepress.com
Molecular and Structural Biology Approaches
Understanding the precise interaction between apamin and SK channels requires a combination of molecular and structural biology techniques.
Site-Directed Mutagenesis for Structure-Activity Relationship (SAR) Elucidation
Site-directed mutagenesis has been a powerful tool for identifying the key amino acid residues on both apamin and the SK channel that are critical for their interaction. By systematically replacing specific amino acids and observing the resulting changes in binding affinity or channel block, researchers can map the binding site and elucidate the structure-activity relationship (SAR).
Early SAR studies on apamin itself identified that arginine residues at positions 13 and 14, along with glutamine at position 17, are crucial for its activity. nih.gov More recent studies have focused on the SK channel. For instance, an outer pore histidine residue has been identified as critical for both apamin binding and block. pnas.org Another key finding from mutagenesis studies is that the S3–S4 extracellular loop of the SK channel plays a crucial role in apamin sensitivity. pnas.org Differences in this loop between rat and human SK1 isoforms are thought to explain the species-specific sensitivity to apamin. pnas.org Additionally, mutagenesis has been used to create pore-mimicking mutants to understand the structural differences between SK2 and SK3 channels that contribute to their differential apamin sensitivity. nih.gov
Spectroscopic Analyses for Solution Structure Determination (e.g., NMR Spectroscopy)
Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, have been essential in determining the three-dimensional structure of apamin in solution. frontiersin.orgresearchgate.netnih.govnih.gov NMR provides detailed information about the spatial arrangement of atoms within a molecule. The solution structure of apamin, determined by NMR and distance geometry, reveals a rigid polypeptide with an alpha-helix and beta-turns, stabilized by two disulfide bridges. wikipedia.orgnih.gov This well-defined structure is a key factor in its high-affinity binding to SK channels. frontiersin.org Recent studies have refined the solution structure of apamin and deposited the coordinates in the Protein Data Bank, providing a valuable resource for further structural and computational studies. frontiersin.orgresearchgate.netnih.govrcsb.org
Computational and Theoretical Modeling of Apamin-Channel Interactions
Computational modeling provides a powerful framework for integrating experimental data and generating hypotheses about the dynamic interaction between apamin and SK channels. pnas.orgnih.gov Molecular docking simulations, guided by mutagenesis data, can predict the binding pose of apamin in the outer pore of the channel. nih.govpnas.orgnih.gov
These models suggest that apamin does not act as a simple pore blocker that physically occludes the ion conduction pathway. Instead, it is proposed to bind to the outer vestibule of the channel, interacting with residues in the pore turret and the S3-S4 loop. pnas.orgnih.gov This binding is thought to induce a conformational change in the channel, leading to an allosteric block of ion flow. pnas.orgnih.gov This model helps to explain the observed discrepancy between the high binding affinity of apamin and the lower concentrations required for functional block of the channel current. pnas.orgnih.gov
Furthermore, computational models have been developed to simulate the impact of apamin-sensitive currents on cellular electrophysiology. For example, in silico models of human atrial cardiomyocytes have been used to validate the contribution of ISK to atrial repolarization and to understand the effects of apamin in conditions like atrial fibrillation. ahajournals.orgecrjournal.com Similarly, active models of layer 5 pyramidal neurons have helped to elucidate how SK channels, and their block by apamin, regulate synaptic plasticity. elifesciences.org
| Parameter | Value | Cell/Channel Type | Reference |
| Apamin IC50 | 4.1 nM | KCa2.1 (SK1) | frontiersin.orgnih.gov |
| Apamin IC50 | 87.7 pM | KCa2.2 (SK2) | frontiersin.orgnih.gov |
| Apamin IC50 | 2.3 nM | KCa2.3 (SK3) | frontiersin.orgnih.gov |
| Apamin IC50 | ~480 pM | Medium AHP current (CA1 neurons) | pnas.org |
| Apamin KD | ~5 pM | KCa2.2 & KCa2.3 | pnas.orgnih.gov |
| UCL1684 IC50 | 376 ± 100 pM | rSK2 | pnas.org |
| Methyl-laudanosine IC50 | 0.8 - 1.8 µM | SK1, SK2, SK3 | nih.gov |
| Ondansetron IC50 | 113 - 154 nM | hSK2 | frontiersin.org |
| This table summarizes key pharmacological data for apamin and other compounds acting on SK channels. |
Ligand Docking and Molecular Dynamics Simulations
Apamin, as a highly selective ligand for small-conductance calcium-activated potassium (SK) channels, serves as an invaluable molecular tool in computational neurobiology. Ligand docking and molecular dynamics (MD) simulations are powerful in silico methods used to investigate the precise interactions between apamin and its target ion channels at an atomic level. nih.govnih.gov These computational techniques provide insights that complement experimental data, helping to elucidate the structural basis of apamin's inhibitory mechanism. nih.gov
The foundation for these computational studies is the high-resolution three-dimensional structure of both the ligand (apamin) and the receptor (SK channel). The solution structure of apamin has been determined using NMR spectroscopy and is publicly available in the Protein Data Bank (PDB), a critical resource for initiating docking and simulation studies. nih.govfrontiersin.org
Ligand Docking is a computational procedure that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov In the context of apamin, docking algorithms place the apamin molecule into the putative binding site of an SK channel model. This process explores various possible conformations and orientations, scoring them based on physicochemical principles to identify the most likely binding pose. nih.gov These studies help to identify the key amino acid residues on both apamin (such as Cys1, Lys4, Arg13, Arg14, and His18) and the SK channel that are crucial for the binding interaction. wikipedia.org The primary goal is to understand how apamin physically occludes the ion channel pore, thereby preventing potassium ion transport. wikipedia.org
Molecular Dynamics (MD) Simulations are then employed to refine the static picture provided by molecular docking. nih.gov An MD simulation calculates the motion of every atom in the apamin-SK channel complex over time, providing a dynamic view of the interaction. frontiersin.org Starting with the best-docked pose, the simulation assesses the stability of the complex, revealing how the protein and ligand adapt to each other. This method can confirm the stability of key hydrogen bonds and electrostatic interactions, providing a more accurate and realistic model of the binding event and the mechanism of channel blockade. nih.govfrontiersin.org
Table 1: Key Components in a Typical Apamin Docking and Simulation Workflow
| Component | Description | Example/Relevance |
|---|---|---|
| Ligand Structure | The 3D atomic coordinates of the apamin molecule. | PDB ID: 7OXF (solution structure of apamin). frontiersin.org |
| Receptor Structure | A 3D model of the target ion channel, typically a specific SK channel isoform (e.g., KCa2.1, KCa2.2, KCa2.3). | Homology models based on related ion channel crystal structures. |
| Docking Software | Programs used to predict the binding pose of apamin in the SK channel. | AutoDock, Gold, Glide. |
| MD Simulation Software | Programs used to simulate the dynamic behavior of the apamin-channel complex. | GROMACS, AMBER, NAMD. |
| Analysis Focus | Key parameters analyzed to understand the interaction. | Binding energy, root-mean-square deviation (RMSD) for stability, identification of interacting residues, and conformational changes. |
Electrophysiological Modeling of Apamin Effects on Neuronal Networks
Electrophysiological modeling is a computational approach used to simulate the electrical activity of single neurons and entire neuronal networks. These models, built upon mathematical equations that describe the flow of ions across the neuronal membrane, are essential for understanding how specific ion channels contribute to complex neuronal behaviors like firing patterns, synaptic integration, and network oscillations.
Apamin (trifluoroacetate salt) is a critical tool in this field due to its high specificity as a blocker of SK channels. nih.govescholarship.org By incorporating or removing the apamin-sensitive potassium current (IK(Ca)) in computational models, researchers can directly investigate the functional role of SK channels in shaping neuronal excitability and network dynamics. jneurosci.org
Research findings have demonstrated that applying apamin to neurons can dramatically alter their firing patterns. For instance, in many central neurons, SK channels are responsible for the medium afterhyperpolarization (AHP) that follows an action potential, which in turn regulates the firing frequency. wikipedia.org Blocking these channels with apamin reduces the AHP, leading to an increase in neuronal excitability and a shift from regular, tonic firing to high-frequency burst firing. jneurosci.orgnih.gov
Computational models have successfully replicated these experimental observations.
Models of Midbrain Dopamine Neurons: These models show that simulating the blockade of SK channels (mimicking the effect of apamin) is a key manipulation that can induce burst firing, a pattern thought to be crucial for reward signaling. physiology.org
Models of Hippocampal and Cortical Neurons: In these models, blocking SK channels enhances neuronal responsiveness to synaptic inputs and can lower the threshold for inducing long-term potentiation (LTP), a cellular correlate of learning and memory.
Explaining Heterogeneity: Modeling can also explain the heterogeneous electrophysiological responses to apamin seen across different neuron types. plos.org By varying the density and properties of different ion channels in the model, researchers can simulate how the effect of an SK channel block depends on the underlying excitability and channel expression of a particular cell. plos.org
These validated models serve as powerful predictive tools, allowing for the simulation of apamin's effects on large-scale neuronal networks and providing insights into how SK channel modulation may impact brain function and disease states. oup.com
Table 2: Experimentally Observed Effects of Apamin on Neuronal Firing, Used for Model Validation
| Neuron Type | Key Electrophysiological Effect of Apamin | Implication for Neuronal Function | Reference(s) |
|---|---|---|---|
| Midbrain Dopaminergic Neurons | Increases neuronal excitability; can induce burst firing. | Regulation of firing patterns crucial for dopamine release and reward processing. | nih.gov, physiology.org |
| Locus Coeruleus Noradrenergic Neurons | Significantly increases excitability by blocking the AHP. | Modulation of arousal, attention, and stress responses. | nih.gov |
| Dorsal Raphe Serotonergic Neurons | Increases excitability (response can be variable). | Control of mood, sleep, and cognitive functions. | nih.gov |
| Helisoma B5 Neurons | Transiently increases spiking, followed by long-term silencing; reduces AHP. | Modulation of firing rate and neuronal responsiveness to signals like nitric oxide. | jneurosci.org |
Beyond Canonical Neurophysiological Roles: Emerging Research Domains
Investigations into Antimicrobial Properties and Immunomodulatory Effects
While traditionally recognized for its neurotoxic properties, emerging evidence suggests that apamin (B550111) possesses significant antimicrobial and immunomodulatory capabilities. researchgate.netbiorxiv.org These findings are broadening the understanding of apamin's biological role and potential applications. Research has shown that apamin can exert anti-inflammatory, antioxidative, and antiapoptotic effects in various animal models of inflammatory diseases. mdpi.comsemanticscholar.org
Interaction with Bacterial Species and Gut Microbiome Modulation
Recent studies, particularly those using genetic expression in Drosophila, have demonstrated that apamin exhibits potent antimicrobial properties. researchgate.netbiorxiv.org This activity appears to be independent of the disulfide bonds that are crucial for its neurotoxic effects. researchgate.netbiorxiv.org Notably, the antimicrobial efficacy of apamin is enhanced when the peptide is tethered to a membrane. researchgate.netbiorxiv.org
The antimicrobial activity of apamin within the gut is associated with several physiological changes, including increased proliferation of intestinal stem cells, acidification of the midgut, and activation of calcium signaling in enteroendocrine cells. researchgate.netbiorxiv.org Furthermore, its function is dependent on specific peptidoglycan recognition proteins (PGRPs), highlighting its integration with the host's innate immune system. asm.orgresearchgate.net Studies have shown that apamin expression can restore the integrity of the gut barrier when it has been compromised by stress. asm.orgresearchgate.net However, it is worth noting that some in vitro studies have reported no significant antimicrobial activity of apamin against certain Gram-positive and Gram-negative bacteria, suggesting that the conditions and model systems used in research can influence the observed outcomes. frontiersin.orgnih.gov
Table 1: Effects of Apamin on Various Bacterial Species
| Bacterial Species | Effect of Apamin | Reference |
|---|---|---|
| Pseudomonas aeruginosa | Inhibited | researchgate.netbiorxiv.org |
| Enterococcus faecalis | Inhibited | researchgate.netbiorxiv.org |
| Escherichia coli | Inhibited | researchgate.netbiorxiv.org |
| Lactobacillus plantarum | Promoted | asm.orgasm.org |
Influence on Cellular Signaling Pathways in Non-Neuronal Systems
Apamin's influence extends to cellular signaling pathways in various non-neuronal cells, contributing to its immunomodulatory and anti-inflammatory effects. nih.govresearchgate.net A key mechanism is its ability to suppress inflammatory responses by inhibiting critical signaling cascades.
In human keratinocytes, apamin has been shown to prevent the activation of the JAK/STAT and NF-κB signaling pathways, which are crucial for the production of inflammatory cytokines. nih.gov By down-regulating these pathways, apamin can reduce the expression of inflammatory mediators. nih.gov Similarly, in macrophages, apamin has been reported to inhibit the activation of the NF-κB transcription factor, which is a central regulator of inflammatory gene expression. scielo.br
Furthermore, apamin has demonstrated the ability to suppress the Toll-like receptor 4 (TLR4) signaling pathway. mdpi.comnih.gov TLR4 is a key receptor that recognizes lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, and initiates a potent inflammatory response. nih.gov By inhibiting the TLR4 pathway, apamin can attenuate the production of pro-inflammatory cytokines such as TNF-α and IL-6. semanticscholar.org It also downregulates the expression of vascular adhesion molecules like VCAM-1 and ICAM-1, which are involved in the recruitment of immune cells to sites of inflammation. mdpi.comsemanticscholar.org
In the context of neuroinflammation, apamin has been found to inhibit proinflammatory cytokine production in microglial cells by reducing the expression of phosphorylated CaMKII and TLR4. mdpi.com In dopaminergic neuronal cells, it has been shown to inhibit the ERK, NF-κB, and STAT3 signaling pathways. mdpi.com These findings underscore the broad spectrum of cellular signaling pathways that can be modulated by apamin in non-neuronal systems, contributing to its observed anti-inflammatory and cytoprotective effects.
Table 2: Non-Neuronal Cellular Signaling Pathways Influenced by Apamin
| Cell Type | Signaling Pathway | Effect of Apamin | Reference |
|---|---|---|---|
| Human Keratinocytes | JAK/STAT | Inhibited | nih.gov |
| Human Keratinocytes | NF-κB | Inhibited | nih.gov |
| Macrophages | NF-κB | Inhibited | scielo.br |
| Renal Tubular Epithelial Cells | Toll-like receptor 4 (TLR4) | Suppressed | mdpi.comnih.gov |
| Microglial Cells | CaMKII | Reduced expression | mdpi.com |
| Microglial Cells | TLR4 | Reduced expression | mdpi.com |
Q & A
Q. What experimental considerations are critical when preparing Apamin (trifluoroacetate salt) solutions for studying SK channel inhibition?
Apamin solutions must be prepared with attention to counterion effects, solubility, and stability. The trifluoroacetate counterion can influence ionic strength and pH, potentially affecting SK channel activity. Use lyophilized Apamin (trifluoroacetate salt) reconstituted in high-purity water or buffered solutions (e.g., PBS, pH 7.4) to maintain stability. Verify peptide concentration via amino acid analysis or UV spectrophotometry, as the total mass includes both the peptide and salt . Store aliquots at -20°C to prevent degradation, and avoid freeze-thaw cycles .
Q. How can researchers quantify residual trifluoroacetic acid (TFA) in Apamin (trifluoroacetate salt) batches?
Residual TFA is quantified using reverse-phase HPLC with UV detection (210 nm). Prepare standard TFA solutions (0.2–2.0 mg/mL) and compare peak areas against the test sample. Calculate TFA content using a linear calibration curve. The acceptable limit for residual TFA in peptide therapeutics is typically ≤200 ppm, as per pharmacopeial guidelines .
Q. What is the mechanistic basis for Apamin’s selectivity toward small-conductance Ca²⁺-activated K⁺ (SK) channels?
Apamin binds to SK channels via electrostatic interactions between its positively charged residues (e.g., Arg13, Arg14) and the channel’s extracellular pore region. This blocks K⁺ efflux, prolonging membrane depolarization. Its specificity arises from structural complementarity with SK channels, unlike larger-conductance BK channels, which lack critical binding motifs .
Advanced Research Questions
Q. How should researchers address variability in Apamin’s inhibitory effects across different neuronal or cell models?
Variability may stem from differences in SK channel isoforms (SK1–SK3), expression levels, or interference from trifluoroacetate counterions. Include controls with scrambled peptide or TFA-only solutions to isolate counterion effects. Use siRNA knockdown or isoform-specific inhibitors to confirm target specificity. Dose-response curves (EC₅₀ ~0.1–10 nM) should be validated across multiple cell lines (e.g., HEK293, primary neurons) .
Q. What advanced analytical methods are recommended for assessing Apamin (trifluoroacetate salt) purity and structural integrity?
Combine mass spectrometry (MS) for molecular weight verification (theoretical mass: ~2.0 kDa) and nuclear magnetic resonance (NMR) to confirm disulfide bond formation (Cys1–Cys11 and Cys3–Cys15). Purity ≥95% is achievable via preparative HPLC with trifluoroacetic acid/acetonitrile gradients. Monitor TFA content as described in pharmacopeial protocols .
Q. How can Apamin (trifluoroacetate salt) be utilized in neuroinflammatory or fibrotic disease models?
In neuroinflammation, Apamin’s SK channel blockade reduces microglial activation and pro-inflammatory cytokine release (e.g., IL-1β, TNF-α). For fibrosis, administer Apamin (1–10 nM) in vitro or in vivo (rodent models) to inhibit TGF-β1-driven collagen deposition. Pair with calcium imaging to correlate SK channel activity with pathological outcomes .
Q. Methodological Notes
- Counterion Interference : Account for TFA’s ionic contributions in electrophysiology by using low-salt buffers or dialysis .
- Data Reproducibility : Validate SK channel expression via qPCR or immunohistochemistry before functional assays .
- Ethical Compliance : Follow institutional guidelines for handling neurotoxins, including PPE and waste disposal protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
